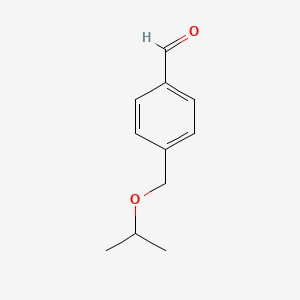
4-(Isopropoxymethyl)benzaldehyde
Vue d'ensemble
Description
4-(Isopropoxymethyl)benzaldehyde is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Isopropoxymethyl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Isopropoxymethyl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Application in Solid Phase Organic Synthesis : Benzaldehyde derivatives, including 4-hydroxybenzaldehyde, are used as linkers in solid-phase organic synthesis. They are involved in the synthesis of secondary amines, ureas, sulfonamides, aryl amides, and alkyl amides, and are cleaved from the support with high purity and yield (Swayze, 1997).
Selective Protection of Hydroxyl Group : The regioselective protection of hydroxyl groups in benzaldehyde derivatives, such as 3,4-dihydroxy-benzaldehyde, is achieved using various protecting groups. This process is crucial for subsequent chemical transformations (Plourde & Spaetzel, 2002).
Enzymatic Production of Benzaldehyde : Research has shown the efficient enzymatic production of benzaldehyde from L-phenylalanine. This process involves the use of mutant forms of enzymes for higher yield, demonstrating the biotechnological potential in flavoring production (Takakura et al., 2022).
Photocatalytic Conversion : The selective photocatalytic conversion of benzyl alcohol to benzaldehyde has been studied using metal-free catalysts. This research is important for developing eco-friendly and efficient synthesis methods for benzaldehyde (Lima et al., 2017).
Selective Oxidation : Studies have explored the selective oxidation of benzyl alcohol to benzaldehyde under various conditions. This includes using NiFe2O4 nanoparticles as catalysts, offering a greener and reusable method for benzaldehyde production (Iraqui et al., 2020).
Spectral and Vibrational Studies : Benzaldehyde derivatives are also studied for their molecular structure, vibrational spectral studies, and non-linear optical properties. These studies provide insights into the physical and chemical properties of these compounds (Yadav et al., 2018).
Application in Biological Chemistry : Research on benzaldehyde derivatives includes their role as inhibitors in biological processes, such as the inhibition of mushroom tyrosinase activity, relevant in medical and cosmetic industries (Nihei & Kubo, 2017).
Propriétés
IUPAC Name |
4-(propan-2-yloxymethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-9(2)13-8-11-5-3-10(7-12)4-6-11/h3-7,9H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEBVGMOLFOALU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=CC=C(C=C1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Isopropoxymethyl)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




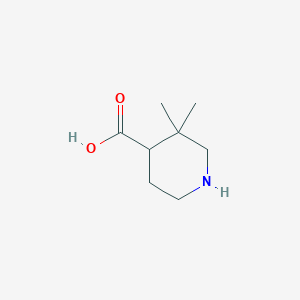
![5-Oxaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B7967932.png)

![1-[(Tert-butoxy)carbonyl]-5-hydroxypiperidine-2-carboxylic acid](/img/structure/B7967960.png)
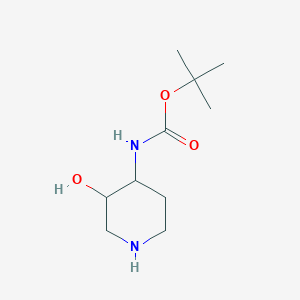
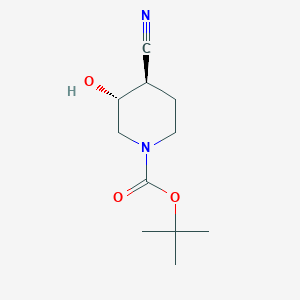
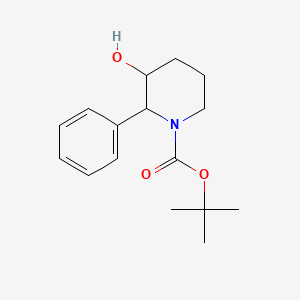
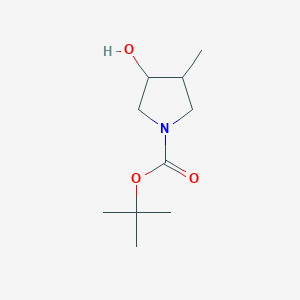
![2-Bromobenzo[b]thiophene-3-carboxylic acid](/img/structure/B7967985.png)
![4-[(Cyclopentyloxy)methyl]benzaldehyde](/img/structure/B7967989.png)
![7-Azabicyclo[4.2.0]octan-2-ol](/img/structure/B7968002.png)
![2-Hydroxyimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B7968005.png)
![5-chloro-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B7968009.png)